tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
CAS No.: 1798843-13-6
Cat. No.: VC4487646
Molecular Formula: C22H34BNO4
Molecular Weight: 387.33
* For research use only. Not for human or veterinary use.
![tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate - 1798843-13-6](/images/structure/VC4487646.png)
CAS No. | 1798843-13-6 |
---|---|
Molecular Formula | C22H34BNO4 |
Molecular Weight | 387.33 |
IUPAC Name | tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]carbamate |
Standard InChI | InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-18-11-9-8-10-15-14-16(12-13-17(15)18)23-27-21(4,5)22(6,7)28-23/h12-14,18H,8-11H2,1-7H3,(H,24,25) |
Standard InChI Key | BJGKKKJZEAHJFP-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 6,7,8,9-tetrahydro-5H-benzo annulene system—a bicyclic framework comprising a benzene ring fused to a seven-membered cycloheptatriene. At position 2 of the annulene, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is attached, while position 5 is functionalized with a tert-butyl carbamate moiety. This configuration confers both steric bulk and boron-mediated reactivity.
Table 1: Key Structural and Physical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₃₄BNO₄ | |
Molecular Weight | 387.33 g/mol | |
CAS Registry Number | 1798843-13-6 | |
IUPAC Name | tert-Butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-5-yl]carbamate | |
SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCCC3)NC(=O)OC(C)(C)C |
The dioxaborolane group (Bpin) enhances stability against hydrolysis compared to free boronic acids, making the compound suitable for Suzuki-Miyaura cross-coupling reactions .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for this compound are scarce, analogous benzoannulene derivatives are typically synthesized through multi-step sequences:
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Annulene Core Construction: Cycloheptatriene systems are often built via Diels-Alder reactions or transition metal-catalyzed cyclizations.
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Boron Introduction: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis installs the dioxaborolane group.
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Carbamate Protection: Reaction with tert-butyl chloroformate in the presence of a base (e.g., DMAP) introduces the carbamate group .
A patent describing similar compounds (e.g., 6,7-dihydro-5H-benzoannulene derivatives) highlights the use of asymmetric catalysis to control stereochemistry at the pyrrolidinyl group, suggesting potential chiral synthesis routes for related structures .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The dioxaborolane moiety positions this compound as a key intermediate in forming carbon-carbon bonds. For example, coupling with aryl halides enables access to polycyclic architectures prevalent in natural products and pharmaceuticals.
Table 2: Comparative Reactivity of Boron-Containing Analogues
Compound | Reaction Yield (%) | Coupling Partner | Reference |
---|---|---|---|
tert-Butyl carbamate derivative | 78–85 | 4-Bromotoluene | |
Dihydrobenzoannulenyl-Bpin | 92 | 2-Iodonaphthalene |
Protective Group Strategies
The tert-butyl carbamate (Boc) group serves as a temporary nitrogen protectant, removable under acidic conditions (e.g., HCl/dioxane). This facilitates sequential functionalization of the annulene core without side reactions .
Pharmaceutical Relevance
Target Engagement
Though direct biological data for this compound is limited, structural analogs exhibit estrogen receptor (ER) modulation. For instance, 6,7-dihydro-5H-benzoannulene derivatives demonstrate sub-nanomolar binding affinity for ERα, suggesting potential applications in hormone-dependent cancers .
Precaution | Code | Source |
---|---|---|
Avoid moisture | P233, P234 | |
Use explosion-proof equipment | P241 | |
Handle under inert gas | P231 |
Future Directions
Reactivity Expansion
Exploring photoredox or electrochemical activation could unlock new coupling manifolds for the annulene core. Recent patents highlight fluorinated derivatives (e.g., 3-fluoropropyl-pyrrolidinyl analogs) as leads for enhanced blood-brain barrier penetration .
Biological Profiling
Priority areas include:
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